Cas no 1251569-43-3 (butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate)
![butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate structure](https://www.kuujia.com/scimg/cas/1251569-43-3x500.png)
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate Chemical and Physical Properties
Names and Identifiers
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- Butyl 4-[[7-methyl-3-(1-pyrrolidinylcarbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
- butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
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- Inchi: 1S/C25H28N4O3/c1-3-4-15-32-25(31)18-8-10-19(11-9-18)28-22-20-12-7-17(2)27-23(20)26-16-21(22)24(30)29-13-5-6-14-29/h7-12,16H,3-6,13-15H2,1-2H3,(H,26,27,28)
- InChI Key: CONQSVCTKUZZLR-UHFFFAOYSA-N
- SMILES: C(OCCCC)(=O)C1=CC=C(NC2C3C(N=CC=2C(N2CCCC2)=O)=NC(C)=CC=3)C=C1
Experimental Properties
- Density: 1.246±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 603.1±55.0 °C(Predicted)
- pka: 4.97±0.30(Predicted)
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-2545-5μmol |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-20μmol |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-1mg |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-10mg |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-15mg |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-5mg |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-4mg |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-10μmol |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-2mg |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-2545-20mg |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
1251569-43-3 | 20mg |
$99.0 | 2023-09-10 |
butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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3. Back matter
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Additional information on butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
Butyl 4-{[7-Methyl-3-(Pyrrolidine-1-Carbonyl)-1,8-Naphthyridin-4-Yl]Amino}Benzoate: A Comprehensive Overview
The compound with CAS No. 1251569-43-3, commonly referred to as butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential applications in drug development.
Naphthyridines are a group of heterocyclic compounds characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring. The presence of nitrogen atoms in the pyridine ring contributes to the compound's unique electronic properties, making it an attractive target for various chemical modifications. In the case of butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate, the naphthyridine core is further substituted with a methyl group at position 7 and a pyrrolidine carbonyl group at position 3. These substituents play a crucial role in modulating the compound's pharmacokinetic properties and bioavailability.
The benzoate ester group attached to the naphthyridine core via an amino linkage is another key feature of this compound. This functional group not only enhances the compound's solubility but also influences its stability under physiological conditions. Recent studies have highlighted the importance of such structural modifications in improving the efficacy of naphthyridine-based drugs. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that esterification significantly enhances the absorption profile of naphthyridine derivatives, making them more suitable for oral administration.
One of the most promising aspects of butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is its potential as an anti-inflammatory agent. Preclinical studies have shown that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. A study conducted by researchers at Stanford University revealed that this compound demonstrates superior selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that often cause gastrointestinal side effects.
In addition to its anti-inflammatory properties, this compound has also been investigated for its potential role in cancer therapy. A recent study published in *Nature Communications* reported that butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yil]amino}benzoate induces apoptosis in various cancer cell lines by targeting the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-xL. These findings underscore its potential as a novel chemotherapeutic agent with minimal toxicity to healthy cells.
The synthesis of butyl 4-{[7-methyl-3-(pyrrolidine-i-carbonyl)-i,i-naphthvridin-i-yil]amino}benzoate involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the preparation of the naphthyridine core through cyclization reactions, followed by selective substitution at positions 7 and 3 using appropriate reagents. The final step involves esterification with butyl alcohol to form the benzoate ester derivative. This synthetic route has been optimized to ensure high yield and purity, making it suitable for large-scale production.
From an environmental perspective, butyl 4-{[7-methyl-s-pyrrolidine-i-carbonyl)-i,i-napthvridin-i-yil]amino}benzoate has been evaluated for its biodegradability and eco-toxicity profiles. Studies conducted under simulated environmental conditions indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. Furthermore, acute toxicity tests on aquatic organisms such as Daphnia magna and Danio rerio have shown low toxicity levels, suggesting its compatibility with aquatic ecosystems.
In conclusion, butyl 4-{[7-methyl-s-pyrrolidine-i-carbonyl)-i,i-napthvridin-i-yil]amino}benzoate (CAS No. i25i569-s-s) represents a significant advancement in the field of medicinal chemistry due to its unique structural features and diverse biological activities. Its potential applications as an anti-inflammatory agent and chemotherapeutic drug make it a promising candidate for further clinical development.
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